
(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone, also known as BPPM, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPM has been shown to have a broad range of biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Methods : Compounds structurally related to (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone have been synthesized through multi-step reactions. These processes typically involve substitution reactions and are confirmed through spectroscopic techniques like FTIR, NMR, and mass spectrometry (P. Huang et al., 2021).
- Crystal Structure and Conformational Analysis : The crystal structures of such compounds are often determined using X-ray diffraction. Conformational analysis via density functional theory (DFT) is used to compare and validate these structures (P. Huang et al., 2021).
Pharmacological Research
- Anticonvulsant Activity : Related compounds have been investigated for their anticonvulsant properties. For instance, certain pyrrolidin-1-yl methanone derivatives have shown significant anticonvulsant activity, with one compound demonstrating higher potency compared to a reference drug (S. Malik & S. Khan, 2014).
- Receptor Occupancy and Mood Disorders : Studies on compounds with a similar structure have led to the discovery of potential P2X7 receptor antagonists, which could be beneficial in treating mood disorders. These compounds have shown promising receptor occupancy in preclinical trials (C. Chrovian et al., 2018).
Radiopharmaceutical Applications
- SPECT Brain Imaging : Compounds related to (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone have been used in the synthesis of radiolabeled ligands for Single Photon Emission Computerized Tomography (SPECT) brain imaging, which is relevant for studying psychiatric illnesses like depression and anorexia (P. Blanckaert et al., 2004).
Antimicrobial Activities
- Antibacterial and Antifungal Properties : Research has shown that certain pyrrolidin-1-yl methanone derivatives possess antimicrobial properties, including antibacterial and antifungal activities. These compounds have been evaluated against a variety of microbial strains (H. Singh et al., 2016).
Molecular Docking and Computational Analysis
- Molecular Docking Studies : Computational methods like molecular docking and Hirshfeld surface analysis are applied to these compounds for understanding their interactions and stability at the molecular level. This analysis can be crucial for drug development, particularly in targeting specific proteins or receptors (B. Lakshminarayana et al., 2018).
Propiedades
IUPAC Name |
(2-bromophenyl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c1-2-14-15(19)16(21-10-20-14)24-11-7-8-22(9-11)17(23)12-5-3-4-6-13(12)18/h3-6,10-11H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBAQQDYJUKDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)
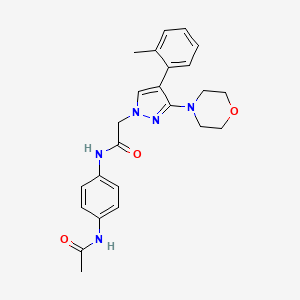
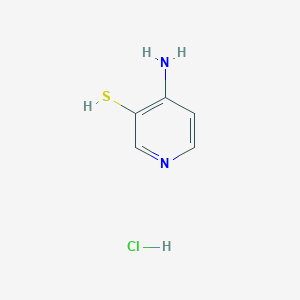

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)
![N-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2449991.png)
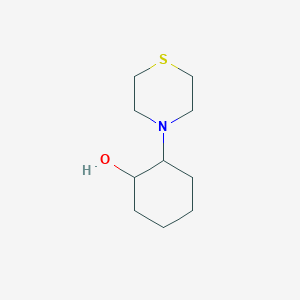
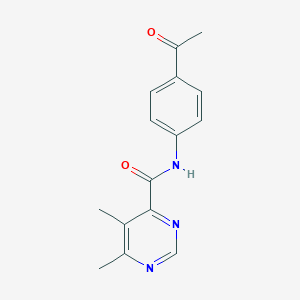

![2-Amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2449997.png)
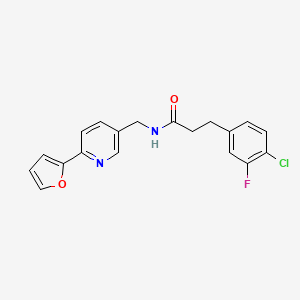
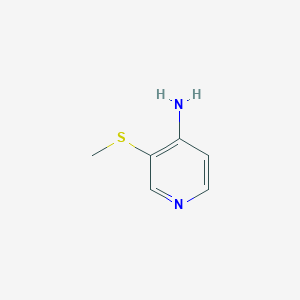
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B2450000.png)
![N-Ethyl-N-[2-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2450001.png)